Differential Lipophilicity (LogP) of tert-Butyl 3-(methylamino)propylcarbamate Versus N-Boc-1,3-propanediamine
The presence of an N-methyl substituent in tert-butyl 3-(methylamino)propylcarbamate confers a higher calculated partition coefficient (LogP) compared to the unsubstituted analog N-Boc-1,3-propanediamine. This increased lipophilicity is a direct consequence of replacing a hydrogen on the secondary amine with a methyl group, which enhances membrane permeability potential for PROTACs .
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | Consensus LogP = 1.24; XLogP3 = 0.86; iLOGP = 2.63 |
| Comparator Or Baseline | N-Boc-1,3-propanediamine (CAS 75178-96-0): Consensus LogP = 0.80; XLogP3 = 0.35; iLOGP = 2.04 |
| Quantified Difference | Consensus LogP increased by 0.44 units (55% higher) for the target compound; XLogP3 increased by 0.51 units (146% higher). |
| Conditions | Calculated using SwissADME software with five predictive methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability, a critical parameter for PROTACs intended for oral bioavailability or central nervous system (CNS) targeting.
